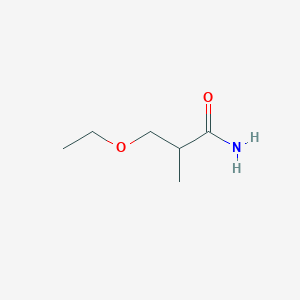![molecular formula C6H7NO B7550151 (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)
(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one, commonly known as tropane, is a bicyclic organic compound that is widely used in scientific research. It is a nitrogen-containing heterocyclic compound that has a unique structure and interesting properties. Tropane has been extensively studied for its potential use in medicine, particularly as a treatment for neurological disorders.
作用机制
The mechanism of action of tropane is not fully understood, but it is believed to work by inhibiting the uptake of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. Tropane also has a local anesthetic effect, which is believed to be due to its ability to block sodium channels in nerve cells.
Biochemical and Physiological Effects:
Tropane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. Tropane also has a local anesthetic effect, which can reduce pain and discomfort associated with medical procedures.
实验室实验的优点和局限性
Tropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has potent anticholinergic and analgesic properties. However, tropane also has some limitations for use in lab experiments. It is a toxic compound that can be harmful if not handled properly, and it can also have unwanted side effects on the nervous system.
未来方向
There are several future directions for research on tropane. One area of interest is the development of new synthetic methods for tropane that are more efficient and cost-effective. Another area of interest is the development of new drugs based on the structure of tropane, particularly for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of tropane and its potential side effects.
合成方法
The synthesis of tropane is a complex process that involves several steps. One of the most common methods used for synthesizing tropane is the Robinson tropinone synthesis. This method involves the condensation of acetone with methylamine to form tropinone, which is then reduced to tropane using sodium borohydride. Another method involves the reaction of cyclohexanone with hydroxylamine to form the oxime, which is then reduced to tropane using lithium aluminum hydride.
科学研究应用
Tropane has been extensively studied for its potential use in medicine, particularly as a treatment for neurological disorders. It has been shown to have significant anticholinergic activity, which makes it a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. Tropane has also been studied for its potential use as a local anesthetic, as it has been shown to have potent analgesic properties.
属性
IUPAC Name |
(1S,5R)-2-azabicyclo[3.2.0]hept-6-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-3-4-1-2-5(4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGTYLNFBMJQLG-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@@H]2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)




![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)
![3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid](/img/structure/B7550123.png)

![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)

![4-Methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B7550157.png)